molecular formula C13H13NO B12597739 3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one CAS No. 874116-01-5

3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one

Cat. No.: B12597739
CAS No.: 874116-01-5
M. Wt: 199.25 g/mol
InChI Key: HFJZEWRLXZJIRX-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones. Pyridinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one typically involves the reaction of 2-methylphenylacetonitrile with methyl vinyl ketone in the presence of a base, followed by cyclization to form the pyridinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone to dihydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridinones with functional groups like halogens, alkyl, and aryl groups.

Scientific Research Applications

3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-phenylpyridin-2(1H)-one
  • 3-Methyl-1-phenylpyridin-2(1H)-one
  • 2-Methyl-1-(2-chlorophenyl)pyridin-2(1H)-one

Uniqueness

3-Methyl-1-(2-methylphenyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on both the pyridinone ring and the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

874116-01-5

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-methyl-1-(2-methylphenyl)pyridin-2-one

InChI

InChI=1S/C13H13NO/c1-10-6-3-4-8-12(10)14-9-5-7-11(2)13(14)15/h3-9H,1-2H3

InChI Key

HFJZEWRLXZJIRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C=CC=C(C2=O)C

Origin of Product

United States

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